2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentylquinoline-4-carboxamide
Description
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentylquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline carboxamides This compound is characterized by the presence of a benzodioxin moiety fused to a quinoline ring, with a pentyl chain attached to the nitrogen atom of the carboxamide group
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-2-3-6-11-24-23(26)18-15-20(25-19-8-5-4-7-17(18)19)16-9-10-21-22(14-16)28-13-12-27-21/h4-5,7-10,14-15H,2-3,6,11-13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEFZRPAXDIQLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentylquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring is synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Quinoline Ring Formation: The quinoline ring is formed through the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene.
Coupling Reaction: The benzodioxin moiety is then coupled with the quinoline ring through a nucleophilic substitution reaction, using a suitable leaving group.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-pentylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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